2-Amino-3,6-dihydropyrimidine-4-carboxylic acid chemical structure
2-Amino-3,6-dihydropyrimidine-4-carboxylic acid chemical structure
An In-Depth Technical Guide to 2-Amino-3,6-dihydropyrimidine-4-carboxylic Acid and its Tautomeric Landscape
This guide provides a comprehensive technical overview of 2-amino-3,6-dihydropyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, plausible synthetic routes, spectroscopic characterization, and explore its potential within the broader context of the biological activities of dihydropyrimidines.
Introduction: The Dihydropyrimidine Scaffold
Dihydropyrimidines (DHPMs) are a class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry.[1] Their structural motif is a core component of various biologically active compounds, including antiviral and anticancer agents.[2] The versatility of the dihydropyrimidine ring system allows for diverse substitutions, leading to a wide array of pharmacological properties.[3]
Unraveling the Chemical Structure: Tautomerism and Stability
A critical aspect of 2-amino-3,6-dihydropyrimidine-4-carboxylic acid is the concept of tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. In this case, the "3,6-dihydro" nomenclature suggests a structure with a hydroxyl group at position 6. However, this form is in equilibrium with its more stable keto tautomer, 2-amino-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid (CAS 6973-52-0).[4][5] This keto-enol tautomerism is a fundamental principle that dictates the compound's reactivity and interactions. For the remainder of this guide, we will focus on the more stable and commonly referenced oxo-tautomer.
Key Structural Features:
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Molecular Formula: C₅H₅N₃O₃[5]
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Molecular Weight: 155.11 g/mol [5]
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Core Structure: A dihydropyrimidine ring, which is a six-membered heterocycle containing two nitrogen atoms.
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Key Functional Groups:
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An amino group (-NH₂) at position 2.
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A carboxylic acid group (-COOH) at position 4.
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A carbonyl group (C=O) at position 6 (in the stable tautomer).
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The presence of these functional groups, particularly the amino and carboxylic acid moieties, makes the molecule polar and capable of engaging in hydrogen bonding, which influences its solubility and biological interactions.[4]
Caption: Chemical structure of the stable tautomer, 2-amino-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid.
Synthesis Strategies: The Biginelli Reaction and its Modifications
The synthesis of dihydropyrimidines is most famously achieved through the Biginelli reaction, a one-pot multicomponent condensation.[6] This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea. For the synthesis of 2-amino-3,6-dihydropyrimidine-4-carboxylic acid, a modified approach utilizing guanidine is necessary to introduce the amino group at the C2 position.
Plausible Synthetic Pathway:
A likely synthetic route would involve the condensation of a glyoxylic acid derivative (as the aldehyde component), an acetoacetic ester derivative, and guanidine. The selection of the specific starting materials is crucial for achieving the desired substitution pattern.
Caption: A generalized workflow for the synthesis of 2-amino-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid via a modified Biginelli reaction.
Experimental Protocol: A Representative Synthesis
The following is a generalized, self-validating protocol for the synthesis of a dihydropyrimidine carboxylic acid, which can be adapted for the target molecule.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of the chosen aldehyde, β-ketoester, and guanidine derivative.
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Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or Yb(OTf)₃). The choice of catalyst can significantly influence reaction time and yield.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
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Isolation and Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure dihydropyrimidine ester.
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Hydrolysis: Subject the purified ester to hydrolysis using aqueous sodium hydroxide or hydrochloric acid to yield the final carboxylic acid.
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Final Purification: Recrystallize the carboxylic acid from an appropriate solvent to obtain the final, analytically pure product.
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -COOH | δ 10-13 ppm (broad singlet) | The acidic proton of the carboxylic acid is highly deshielded.[7] |
| -NH₂ | δ 5-8 ppm (broad singlet) | The chemical shift of amine protons can vary depending on the solvent and concentration. | |
| -NH- (ring) | δ 7-9 ppm (singlet) | The proton on the nitrogen within the dihydropyrimidine ring. | |
| -CH- (ring) | δ 4-5 ppm (singlet) | The proton at the stereocenter of the dihydropyrimidine ring. | |
| ¹³C NMR | -COOH | δ 165-185 ppm | The carbonyl carbon of the carboxylic acid is significantly deshielded.[8] |
| C=O (ring) | δ 150-170 ppm | The carbonyl carbon within the pyrimidone ring. | |
| C-NH₂ (ring) | δ 150-160 ppm | The carbon atom attached to the amino group. | |
| C-COOH (ring) | δ 100-110 ppm | The sp² hybridized carbon attached to the carboxylic acid. | |
| IR Spectroscopy | -OH (carboxylic acid) | 2500-3300 cm⁻¹ (very broad) | The O-H stretch is broadened due to extensive hydrogen bonding.[9] |
| C=O (carboxylic acid) | 1700-1725 cm⁻¹ (strong, sharp) | The carbonyl stretch of the carboxylic acid.[9] | |
| C=O (ring amide) | 1640-1690 cm⁻¹ (strong) | The amide carbonyl stretch within the ring. | |
| N-H (amine) | 3100-3500 cm⁻¹ (medium) | The stretching vibrations of the primary amine. | |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 155.03 | Corresponding to the molecular weight of C₅H₅N₃O₃. |
| Fragmentation | Loss of H₂O (M-18), CO₂ (M-44) | Characteristic fragmentation patterns for carboxylic acids. |
Biological Significance and Potential Applications
While specific biological data for 2-amino-3,6-dihydropyrimidine-4-carboxylic acid is limited, the broader class of dihydropyrimidines exhibits a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Potential Areas of Application:
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Anticancer Agents: Many dihydropyrimidine derivatives have shown potent anticancer activity by targeting various cellular pathways.[1]
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Antimicrobial Agents: The dihydropyrimidine core is present in several compounds with antibacterial and antifungal properties.[2]
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Antiviral Activity: Certain dihydropyrimidine derivatives have been investigated for their potential to inhibit viral replication, including against HIV.[6]
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Calcium Channel Blockers: Some dihydropyrimidines are known to act as calcium channel modulators, with applications in treating cardiovascular diseases.
The presence of the carboxylic acid and amino groups provides handles for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).
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